ラノコナゾール

説明

Lanoconazole is a conazole antifungal drug and an imidazole antifungal drug.

科学的研究の応用

皮膚真菌症の局所治療

ラノコナゾールは、主に皮膚真菌症の局所治療に使用されます。皮膚真菌症とは、ケラチン組織および粘膜の表層および皮下真菌感染症です 。日本国内では、臨床使用のために1%クリーム、溶液、軟膏が販売されており、水虫(足白癬)や皮膚カンジダ症などの症状に対する有効性が示されています。

抗炎症効果の強化

ある研究では、ポリリン酸エステルで修飾されたセルロースナノクリスタルで安定化されたラノコナゾール含有エマルジョンが、マウスモデルにおいて炎症性浮腫を有意に軽減することが示されています 。これは、その抗真菌作用を超えた炎症性皮膚疾患の治療における潜在的な応用可能性を示唆しています。

薬物送達システムの改善

ラノコナゾール含有エマルジョンの開発は、水溶解度の制限と長期治療期間の必要性という課題を克服することを目的としています。 これらのエマルジョンは、高い薬物負荷効率と持続放出を示しており、長期的な局所作用を保証し、より効率的な治療レジメンにつながる可能性があります .

炎症性皮膚疾患の治療

ラノコナゾールの抗炎症作用は、炎症のマウス耳モデルを使用して解明されました。 ラノコナゾール製剤による治療は、市販の軟膏および対照溶液による治療と比較して、耳介の厚さを有意に減少させ、炎症性皮膚疾患の代替治療としての可能性を示しています .

優れた皮膚透過性

ラノコナゾールの独自の製剤は、エマルジョン中の油滴の優れた安定性と剛性により、優れた皮膚透過性を可能にしています。 これにより、治療効果が向上し、バイオアベイラビリティが改善され、従来の薬物製剤に関連するさまざまな副作用を回避できます .

爪真菌症治療における可能性

ラノコナゾールとは直接関係ありませんが、構造的に類似したルリコナゾールは、爪真菌症(爪の真菌感染症)の治療において有望な結果を示しています。 これは、ラノコナゾールの抗真菌作用を考えると、同様の用途に適応できる可能性を示唆しています .

作用機序

Target of Action

Lanoconazole primarily targets the cytochrome P450 dependent C-14a-demethylase enzyme in fungal cells . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Lanoconazole inhibits the cytochrome P450 dependent C-14a-demethylation of lanosterol, thereby preventing its conversion to ergosterol . This disruption in ergosterol synthesis increases the permeability of the fungal cell membrane, leading to cell lysis and ultimately, the death of the fungal organism .

Biochemical Pathways

The primary biochemical pathway affected by lanoconazole is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, lanoconazole disrupts the integrity of the fungal cell membrane, impairing its function and leading to cell death .

Pharmacokinetics

In dermal application studies of 14C-labeled-lanoconazole cream, 83% of the total radioactivity was recoverable from the stratum corneum 24 hours after application . The radioactivity remained recoverable for up to 96 hours, which is approximately seven times longer than for clotrimazole and bifonazole . In humans, penetration and accumulation of lanoconazole in the horny layer are higher than those of other drugs .

Result of Action

The inhibition of ergosterol synthesis by lanoconazole leads to increased permeability and eventual lysis of the fungal cell membrane . This results in the death of the fungal organism, effectively treating the fungal infection . Additionally, lanoconazole has been shown to increase collagen content and angiogenesis in newly formed granulation tissue, thereby accelerating wound healing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lanoconazole. For instance, the presence of pollutants such as heavy metals and microplastics in the environment can play a role in the occurrence and spread of antimicrobial resistance . Additionally, the in vitro activities of lanoconazole against clinical and environmental isolates of black mold and melanized yeast were determined, suggesting that environmental factors can influence the efficacy of lanoconazole .

生化学分析

Biochemical Properties

Lanoconazole exerts its antifungal effects by inhibiting the enzyme sterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane, cell lysis, and ultimately, the death of the fungal organism .

Cellular Effects

Lanoconazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory edema in a mouse model when used in an emulsion stabilized with cellulose nanocrystals . This suggests that Lanoconazole may have potential anti-inflammatory effects in addition to its antifungal properties .

Molecular Mechanism

The molecular mechanism of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . By binding to this enzyme, Lanoconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, resulting in increased permeability, cell lysis, and ultimately, the death of the fungal organism .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Lanoconazole in laboratory settings are limited, it has been noted that efficient topical delivery of antifungal drugs like Lanoconazole can be challenging due to the limited water solubility and required prolonged duration of treatment . The development of Lanoconazole-loaded emulsions has been shown to enhance the anti-inflammatory efficacy of Lanoconazole on the skin, suggesting potential for prolonged local action .

Metabolic Pathways

The primary metabolic pathway of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . This enzyme is crucial in the biosynthesis pathway of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and cell lysis .

Transport and Distribution

While specific studies on the transport and distribution of Lanoconazole within cells and tissues are currently limited, it is known that the compound is primarily used topically, suggesting that it is likely distributed in the areas of the body where it is applied .

Subcellular Localization

The subcellular localization of Lanoconazole is not explicitly documented. Given its mechanism of action, it can be inferred that Lanoconazole likely interacts with the components of the fungal cell membrane, particularly with the enzyme sterol 14-alpha-demethylase involved in the biosynthesis of ergosterol .

特性

CAS番号 |

101530-10-3 |

|---|---|

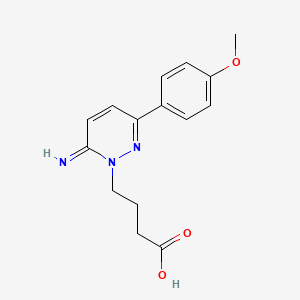

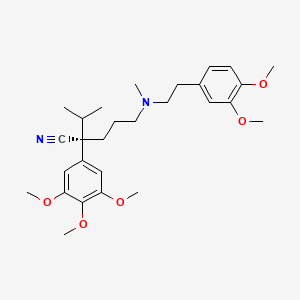

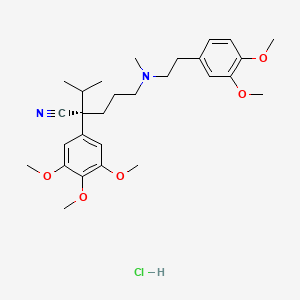

分子式 |

C14H10ClN3S2 |

分子量 |

319.8 g/mol |

IUPAC名 |

(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12- |

InChIキー |

ZRTQSJFIDWNVJW-OWBHPGMISA-N |

SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |

異性体SMILES |

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl |

正規SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |

外観 |

Solid powder |

Key on ui other cas no. |

126509-69-1 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile lanoconazole latoconazole latoconazole, (E)-isomer latoconazole, (Z)-isomer NND 318 NND-318 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of lanoconazole?

A1: Lanoconazole is an imidazole antifungal agent. Like other azole antifungals, it exerts its effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. []

Q2: How does inhibiting ergosterol biosynthesis affect fungal cells?

A2: Inhibiting ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane. [] This can lead to growth inhibition and ultimately cell death.

Q3: What is the molecular formula and weight of lanoconazole?

A3: Lanoconazole has the molecular formula C16H12ClN3S2 and a molecular weight of 357.87 g/mol. []

Q4: Is there spectroscopic data available for lanoconazole?

A4: Yes, the structure of lanoconazole has been confirmed by 1H-NMR spectroscopy and mass spectrometry. []

Q5: How is lanoconazole distributed in the skin after topical application?

A5: Lanoconazole primarily accumulates and is retained in the stratum corneum, the outermost layer of the skin. [, , ] This is the primary site of infection for many superficial fungal infections.

Q6: How long does lanoconazole remain in the stratum corneum?

A6: Studies show that lanoconazole reaches a steady state in the stratum corneum after 3 days of once-daily application. [] After discontinuing application, its elimination half-life is approximately 11 hours. []

Q7: What types of fungal infections is lanoconazole effective against?

A7: Lanoconazole exhibits potent in vitro and in vivo activity against a broad spectrum of fungi, including dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum), Candida spp., and dimorphic fungi. [, , , , , ]

Q8: Is lanoconazole effective against azole-resistant Aspergillus fumigatus strains?

A8: Yes, studies demonstrate that lanoconazole retains activity against both azole-susceptible and azole-resistant Aspergillus fumigatus strains. []

Q9: How does the efficacy of lanoconazole compare to other antifungal agents?

A9: Studies have shown lanoconazole to be more potent in vitro and in some cases in vivo compared to other azole antifungals like bifonazole and clotrimazole, especially against dermatophytes. [, , , , , ] It has also shown comparable efficacy to terbinafine in certain models of tinea pedis. []

Q10: What are the known side effects of lanoconazole?

A10: As with any medication, lanoconazole may cause side effects, although not everyone experiences them.

Q11: Are there any known allergic reactions to lanoconazole?

A11: Yes, there have been reported cases of allergic contact dermatitis attributed to lanoconazole. [, ]

Q12: What formulations of lanoconazole are available?

A12: Lanoconazole is typically formulated as a cream or solution for topical application. [, ]

Q13: Is there a difference in therapeutic efficacy between lanoconazole cream and ointment formulations?

A13: Studies comparing the two formulations in guinea pig models of tinea corporis and tinea pedis suggest that both cream and ointment formulations exhibit comparable therapeutic efficacy. [, ]

Q14: Does lanoconazole interact with other medications?

A14: While specific drug interactions for lanoconazole have not been extensively studied, it is essential to inform your doctor about all medications you are taking, including prescription, over-the-counter, and herbal supplements.

Q15: Can lanoconazole affect the immune response?

A15: Some research suggests that lanoconazole may have immunomodulatory effects. For example, it has been shown to suppress the production of tumor necrosis factor (TNF) by murine peritoneal macrophages in vitro. [] Additionally, lanoconazole inhibited the release of IL-8 from human epidermal keratinocytes stimulated with β-glucan and the release of interferon-γ and IL-2 from human peripheral blood mononuclear cells stimulated with phytohemagglutinin. []

Q16: Are there any strategies to improve the delivery of lanoconazole to specific targets?

A16: Research in this area is ongoing. One potential strategy could involve developing novel formulations that enhance penetration into deeper skin layers or target specific fungal structures.

Q17: What analytical techniques are used to quantify lanoconazole?

A17: Several analytical methods have been employed to quantify lanoconazole, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and UV spectrophotometry. [, , , ]

Q18: What is the environmental impact of lanoconazole?

A18: The environmental impact of lanoconazole has not been extensively studied.

Q19: What are some alternatives to lanoconazole for treating fungal infections?

A19: Several other antifungal agents are available, including other azoles (e.g., clotrimazole, miconazole, econazole), allylamines (e.g., terbinafine, naftifine), and polyenes (e.g., amphotericin B). [, , , , ] The choice of treatment depends on factors such as the type and location of the infection, individual patient characteristics, and potential for side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。